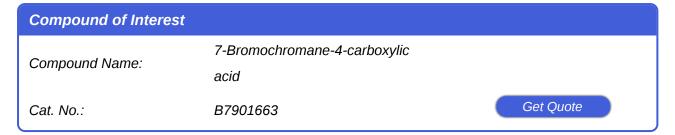


# 7-Bromochromane-4-carboxylic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **7-Bromochromane-4-carboxylic Acid**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **7-Bromochromane-4-carboxylic acid**, a compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data, outlines potential synthetic transformations, and provides representative experimental protocols to guide further research and application.

## **Chemical and Physical Properties**

**7-Bromochromane-4-carboxylic acid**, with the IUPAC name 7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid, is a halogenated heterocyclic compound.[1] Its structure consists of a chromane core, which is a bicyclic system containing a dihydropyran ring fused to a benzene ring. A bromine atom is substituted at the 7-position of the aromatic ring, and a carboxylic acid group is attached at the 4-position of the dihydropyran ring.

### **General Properties**

The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a higher boiling point compared to other organic molecules of similar



molecular weight.[2][3] Carboxylic acids can form dimeric structures through hydrogen bonds, further increasing their boiling points.[3] The solubility in water is expected to be limited due to the larger nonpolar hydrocarbon structure, though it can be significantly increased by conversion to a carboxylate salt through reaction with a base.[2][3] It is generally expected to be soluble in organic solvents like ethanol, toluene, and diethyl ether.[2]

### **Quantitative Data Summary**

The following table summarizes the key computed and identifying properties of **7- Bromochromane-4-carboxylic acid**. Experimental data for properties such as melting and boiling points are not readily available in the cited literature.

Property	Value	Source
Molecular Formula	С10H9BrO3	[1][4]
Molecular Weight	257.08 g/mol	[1][4]
IUPAC Name	7-bromo-3,4-dihydro-2H- chromene-4-carboxylic acid	[1]
CAS Number	1620075-07-1	[1][4]
Canonical SMILES	C1COC2=C(C1C(=O)O)C=CC (=C2)Br	[1]
InChI	InChI=1S/C10H9BrO3/c11-6- 1-2-7-8(10(12)13)3-4-14-9(7)5- 6/h1-2,5,8H,3-4H2,(H,12,13)	[1]
InChlKey	QIIWYYYGKGEGBY- UHFFFAOYSA-N	[1]
XLogP3 (Computed)	2.2	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Polar Surface Area	46.5 Ų	[1]



### **Spectroscopic Characteristics**

While specific spectra for this compound are not provided in the search results, its characteristic spectroscopic features can be predicted based on its functional groups.

- ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[5] Protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2-3 ppm range.[5] The aromatic protons would appear in the aromatic region (approx. 7-8 ppm), with splitting patterns determined by their positions relative to the bromine and the chromane ring.
- <sup>13</sup>C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the 160-180 ppm range.[5]
- Infrared (IR) Spectroscopy: The carboxyl group will exhibit two distinct absorptions. A very broad O-H stretching band is expected from 2500 to 3300 cm<sup>-1</sup>, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[5] The carbonyl (C=O) stretch will show a strong absorption around 1710 cm<sup>-1</sup>.[5]

### **Chemical Reactivity**

The reactivity of **7-Bromochromane-4-carboxylic acid** is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide. The carboxylic acid moiety is the primary site for nucleophilic acyl substitution, while the aryl bromide can participate in metal-catalyzed cross-coupling reactions.

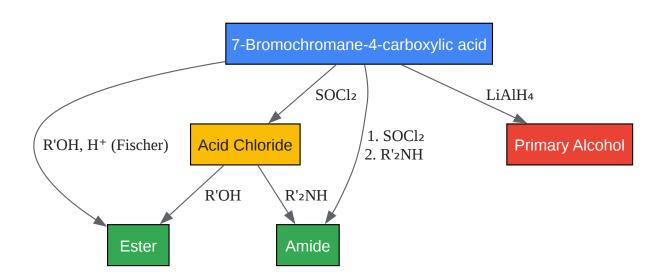
Caption: Key reactive sites on 7-Bromochromane-4-carboxylic acid.

### **Reactions of the Carboxylic Acid Group**

The carboxyl group can be converted into a variety of other functional groups, making it a versatile synthetic handle.[6] These transformations are fundamental in drug development for creating esters, amides, and other derivatives to modulate properties like solubility, stability, and biological activity.



- Conversion to Acid Chlorides: Carboxylic acids react with thionyl chloride (SOCl<sub>2</sub>) to yield highly reactive acid chlorides.[7][8] This is often the first step in synthesizing other derivatives like esters and amides under milder conditions.
- Fischer Esterification: In the presence of an acid catalyst, 7-Bromochromane-4-carboxylic
  acid can react with an alcohol to form the corresponding ester.[7][8] This reaction is
  reversible and often requires driving the equilibrium towards the product, for instance, by
  removing water.
- Amide Formation: Direct reaction with an amine is often inefficient as it leads to an acid-base reaction.[7] Therefore, amide synthesis typically proceeds via an activated carboxylic acid derivative (like the acid chloride) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).[8]
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (7-bromo-4-(hydroxymethyl)chromane) using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).



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Caption: Synthetic pathways from the carboxylic acid group.

### **Reactions of the Aryl Bromide**



The bromine atom on the aromatic ring is a key site for forming new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. This functionality is invaluable for elaborating the molecular scaffold.

- Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the bromine with an aryl, heteroaryl, or alkyl group.
- Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl group at the 7-position.
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a
   C-N bond by coupling the aryl bromide with an amine.

### **Experimental Protocols**

The following are generalized, representative protocols for key transformations of the carboxylic acid group. These methods are based on standard organic chemistry procedures and may require optimization for **7-Bromochromane-4-carboxylic acid**.

## Protocol: Fischer Esterification (Conversion to Methyl Ester)

- Setup: To a round-bottom flask equipped with a reflux condenser, add 7-Bromochromane-4carboxylic acid (1.0 eq).
- Reagents: Add an excess of methanol (can be used as the solvent, ~20 eq) and a catalytic amount of concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, ~0.1 eq).
- Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).



• Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

### **Protocol: Conversion to Acid Chloride**

- Setup: In a fume hood, add **7-Bromochromane-4-carboxylic acid** (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO<sub>2</sub> byproducts).
- Reagents: Add an excess of thionyl chloride (SOCl<sub>2</sub>, ~5-10 eq), which can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas
  evolution ceases.
- Workup: Remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The resulting crude acid chloride is often used immediately in the next step without further purification.

### **Protocol: Amide Formation (via Acid Chloride)**

- Setup: Dissolve the crude acid chloride (1.0 eq) from the previous step in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath (0 °C).
- Reagents: In a separate flask, dissolve the desired amine (e.g., diethylamine, ~2.2 eq) in the same solvent.
- Reaction: Add the amine solution dropwise to the cooled acid chloride solution. An excess of amine or a non-nucleophilic base (like triethylamine) is used to neutralize the HCl generated.
   [7]
- Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by adding water.

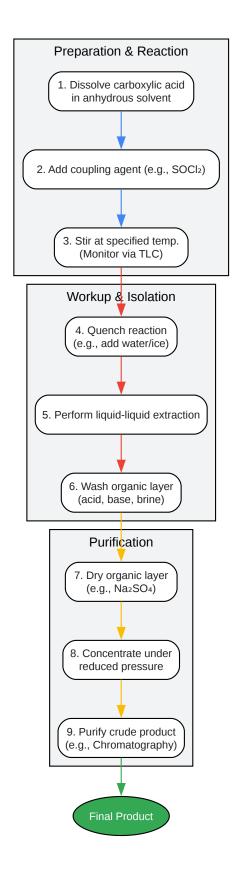
### Foundational & Exploratory





- Extraction: Separate the organic layer. Wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated NaHCO<sub>3</sub>, and finally with brine.
- Purification: Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.





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Caption: General experimental workflow for synthesis.



### **Biological and Medicinal Relevance**

While specific biological activities for **7-Bromochromane-4-carboxylic acid** itself are not detailed in the provided search results, related structures are of significant interest in drug discovery. For instance, quinazoline-4-carboxylic acid derivatives have been investigated as kinase inhibitors, where the carboxylic acid group plays a crucial role in binding to the active site of the enzyme.[9] The chromane scaffold is also a common feature in biologically active molecules. The dual reactivity of this compound allows for the systematic generation of diverse derivatives, making it a valuable building block for creating libraries of compounds for biological screening.

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